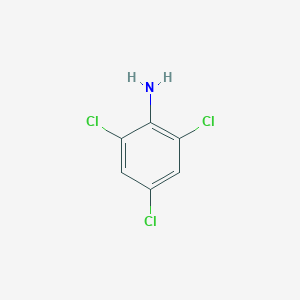

2,4,6-Trichloroaniline

Cat. No. B165571

Key on ui cas rn:

634-93-5

M. Wt: 196.5 g/mol

InChI Key: NATVSFWWYVJTAZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07767857B1

Procedure details

A 5-L, two-necked, round-bottomed flask equipped with magnetic stirbar was charged with 50 g freshly distilled aniline (0.54 mol) in 1 L MeCN. One neck was equipped with a reflux condenser and N2 purge, and the second neck was glass stoppered. The solution was brought to reflux. N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion. The color of the reaction became purple-brown. After 1 h, a second addition of 86 g NCS (1 equiv) was made in one portion. After 1 h, NMR of the reaction mixture showed only traces of NCS remained in addition to formation of primarily 2,4-dichloroaniline. The final addition of 86 g NCS (1 equiv) was made in eight ˜10-g portions, reaction occurs with a vigorous exotherm. After the addition, TLC showed the reaction was complete. The mixture was cooled to room temperature and poured into 3 L vigorously stirred H2O. After stirring 1 h, the light purple solid was collected on a coarse-porosity glass frit, washed with 1 L H2O, and air-dried on the frit for 2 h. The crude was dissolved in 1 L Et2O and washed with 500 mL H2O and 500 mL brine. The organic layer was dried with anhydrous MgSO4 and filtered. The filtrate was treated with 11 g Darco G-60 for 1 h. The mixture was filtered through diatomaceous earth, and the solvent was rotary evaporated. The red-brown solid was dissolved in 1 L hexanes. The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that removed most of the color. The filtrates were rotary evaporated, leaving 111.6 g of the title compound as a pale yellow solid that was >97% by 1 H NMR (88%). Recrystallization from EtOH gave the title compound in analytically pure form as soft, colorless needles. Mp 68-70° C., 77.5° C. δH (CDCl3): 7.13 (s, 2 H), 4.36 (bs, NH2); δC (CDCl3): 139.24, 127.81, 122.06, 119.92. Elemental analysis calculated for C6H4Cl3N: C, 36.68; H, 2.05; N, 7.13. Found: C, 36.87; H, 1.93; N, 7.07.

[Compound]

Name

5-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

NC1C=CC=CC=1.C1C(=O)N([Cl:15])C(=O)C1.[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[CH:20][C:18]=1[NH2:19].O>CC#N>[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:15])[C:18]=1[NH2:19]

|

Inputs

Step One

[Compound]

|

Name

|

5-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

86 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=CC(=C1)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

86 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

One neck was equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

N2 purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was made in eight ˜10-g portions, reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition, TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the light purple solid was collected on a coarse-porosity glass frit

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1 L H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried on the frit for 2 h

|

|

Duration

|

2 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude was dissolved in 1 L Et2O

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 mL H2O and 500 mL brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried with anhydrous MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was treated with 11 g Darco

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through diatomaceous earth

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The red-brown solid was dissolved in 1 L hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed most of the color

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(N)C(=CC(=C1)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 111.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |